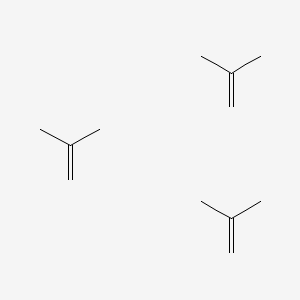

2-methylprop-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

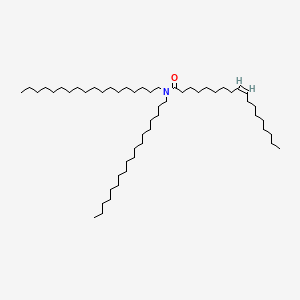

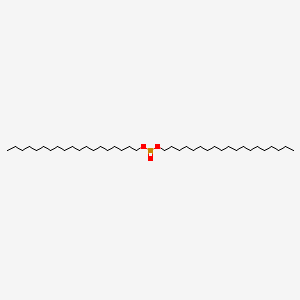

2-Methylprop-1-ene, also known as isobutylene, is a hydrocarbon with the chemical formula (CH₃)₂C=CH₂. It is a four-carbon branched alkene and one of the four isomers of butylene. This compound is a colorless, flammable gas that is of considerable industrial value .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylprop-1-ene can be synthesized through several methods:

Dehydration of Tertiary Butyl Alcohol (TBA): This method involves the removal of water from TBA to produce this compound.

Catalytic Dehydrogenation of Isobutane:

Industrial Production Methods:

Steam Cracking: In this method, hydrocarbons are broken down into smaller molecules by heating them in the presence of steam. This process produces a mixture of products, including this compound.

Back-Cracking of Methyl Tert-Butyl Ether (MTBE) or Ethyl Tert-Butyl Ether (ETBE): High-purity this compound can be produced by “back-cracking” MTBE or ETBE at high temperatures and then separating the this compound by distillation from methanol.

Chemical Reactions Analysis

Types of Reactions: 2-Methylprop-1-ene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

Reduction: Common reducing agents include hydrogen (H₂) in the presence of a catalyst such as palladium (Pd).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).

Major Products:

Oxidation: Produces compounds such as alcohols, aldehydes, and carboxylic acids.

Reduction: Produces alkanes.

Substitution: Produces halogenated compounds

Scientific Research Applications

2-Methylprop-1-ene has a wide range of applications in scientific research and industry:

Chemistry: Used as a monomer in the production of polyisobutylene, a polymer used in adhesives, sealants, and lubricants.

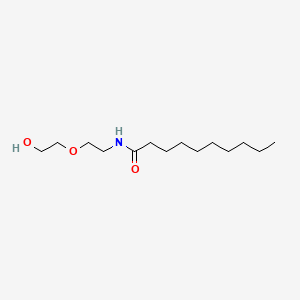

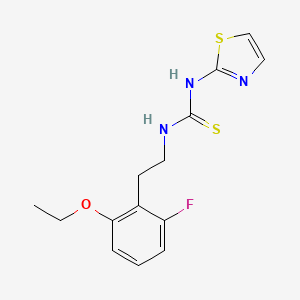

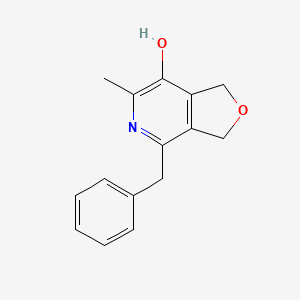

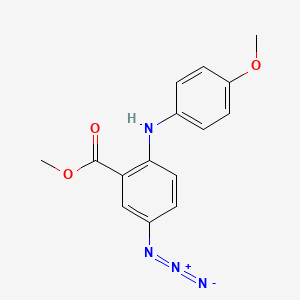

Biology: Used in the synthesis of various organic compounds that are used in biological research.

Medicine: Used in the production of pharmaceuticals and medical devices.

Industry: Used in the production of high-octane gasoline additives such as isooctane, and in the manufacture of antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA)

Mechanism of Action

The mechanism of action of 2-methylprop-1-ene involves its reactivity as an alkene. The double bond in this compound makes it highly reactive in electrophilic addition reactions. In these reactions, the double bond is broken, and new bonds are formed with electrophiles. This reactivity is utilized in various chemical processes, including polymerization and alkylation .

Comparison with Similar Compounds

2-Methylprop-1-ene is similar to other alkenes such as:

1-Butene: A linear alkene with the formula C₄H₈.

cis-2-Butene: A geometric isomer of butene with the formula C₄H₈.

trans-2-Butene: Another geometric isomer of butene with the formula C₄H₈.

Uniqueness:

Branched Structure: Unlike the linear structure of 1-butene, this compound has a branched structure, which affects its reactivity and physical properties.

Industrial Value: this compound is of considerable industrial value due to its use in the production of high-octane gasoline additives and polymers

Properties

Molecular Formula |

C12H24 |

|---|---|

Molecular Weight |

168.32 g/mol |

IUPAC Name |

2-methylprop-1-ene |

InChI |

InChI=1S/3C4H8/c3*1-4(2)3/h3*1H2,2-3H3 |

InChI Key |

ZGWNHIRGFLHURN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C.CC(=C)C.CC(=C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.